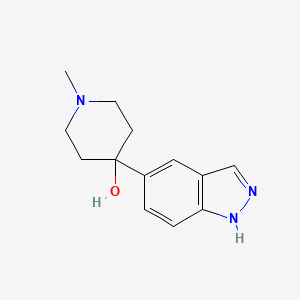

4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL

Description

Properties

IUPAC Name |

4-(1H-indazol-5-yl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16-6-4-13(17,5-7-16)11-2-3-12-10(8-11)9-14-15-12/h2-3,8-9,17H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZYPTAPNAJOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC3=C(C=C2)NN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652375 | |

| Record name | 4-(1H-Indazol-5-yl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-62-8 | |

| Record name | 4-(1H-Indazol-5-yl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Indazol-5-yl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Overview

The compound has a molecular formula of C12H16N2O and a molecular weight of approximately 204.27 g/mol. It contains an indazole moiety and a hydroxyl group on the piperidine ring, which are critical for its biological interactions. The hydroxyl group can participate in hydrogen bonding, enhancing its solubility and reactivity, while the indazole structure is known for its role in kinase inhibition and other therapeutic applications.

1. Kinase Inhibition

Research indicates that this compound exhibits notable kinase inhibitory activity. Similar compounds have been shown to target protein disulfide isomerase, which plays a role in cancer cell survival and proliferation. In vitro studies have demonstrated that this compound can inhibit various kinases involved in cell signaling pathways critical for tumor growth .

Table 1: Kinase Inhibitory Activity

| Compound Name | Target Kinase | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Protein Disulfide Isomerase | TBD | Potential for cancer therapy |

| Indazole Derivative | FGFR1 | 15.0 | Excellent kinase inhibitory activity |

| Indazole Scaffold | PLK4 | Single-digit nanomolar | Effective against tumor growth |

2. Neuroprotective Effects

The piperidine component of the compound suggests potential neuroprotective effects. Studies have indicated that similar piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.

3. Antifungal Activity

Indazole derivatives have been evaluated for their antifungal properties, particularly against Candida species. While specific data on this compound is limited, structurally similar compounds have demonstrated significant antifungal activity, indicating a potential area for further exploration .

Table 2: Antifungal Activity of Indazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| Indazole Derivative | C. albicans | 1 mM | Strongly active |

| Indazole Derivative | C. glabrata | 10 mM | Moderately active |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Binding Affinity : The compound's structure allows it to bind effectively to proteins involved in critical signaling pathways, potentially altering their function.

- Cell Signaling Modulation : By inhibiting specific kinases, the compound may disrupt pathways that lead to uncontrolled cell proliferation in cancer cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of indazole-containing compounds, including derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that indazole derivatives showed significant anticancer activity against various human cancer cell lines, with IC50 values ranging from single-digit nanomolar concentrations .

- Neuroprotective Studies : Compounds with similar piperidine structures were tested for neuroprotective effects in models of neurodegeneration, showing promise in modulating neurotransmitter levels and reducing oxidative stress .

Scientific Research Applications

Biological Activities

Research indicates that 4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL exhibits several notable biological activities:

- Kinase Inhibition : The compound has shown promise as an inhibitor of various kinases, which are critical in cell signaling pathways associated with cancer progression. Its ability to inhibit protein disulfide isomerase (PDI) suggests potential applications in cancer therapy.

- Neuroprotective Effects : Due to the piperidine component, the compound may influence neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.

- Antioxidant Activity : Similar compounds have been noted for their antioxidant properties, which could enhance the therapeutic profile of this compound against oxidative stress-related conditions.

Case Studies and Interaction Studies

Several studies have examined the interactions of this compound with target proteins involved in critical biological processes:

- Protein Disulfide Isomerase (PDI) : Interaction studies suggest that this compound can bind effectively to PDI, indicating its potential as a therapeutic agent against certain cancers.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The secondary hydroxyl group at position 4 of the piperidine ring participates in nucleophilic and hydrogen-bonding interactions. Key reactions include:

Esterification and Etherification

The hydroxyl group reacts with acylating agents (e.g., acetic anhydride) or alkyl halides under basic conditions to form esters or ethers, respectively. For example:

This reaction enhances lipophilicity, which is critical for modulating pharmacokinetic properties.

Oxidation

Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the hydroxyl group is oxidized to a ketone, forming 4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-one. This transformation is reversible under reducing conditions.

Indazole Ring Reactivity

The indazole moiety undergoes electrophilic aromatic substitution (EAS) at electron-rich positions (C-3 and C-7), influenced by the hydroxyl group’s electronic effects.

Nitration and Halogenation

Reaction with nitrating agents (HNO₃/H₂SO₄) or halogens (Cl₂, Br₂) yields nitro- or halo-substituted derivatives. For example:

These reactions are critical for diversifying biological activity .

Suzuki-Miyaura Coupling

The indazole ring can participate in palladium-catalyzed cross-coupling reactions with aryl boronic acids, enabling functionalization at specific positions. For instance:

This method achieves high yields (>90%) and regioselectivity .

Piperidine Ring Reactivity

The tertiary amine (N-methyl group) influences reactivity through steric hindrance and basicity.

Reductive Amination

The piperidine nitrogen can undergo reductive amination with aldehydes or ketones in the presence of NaBH₃CN, forming secondary or tertiary amines. For example:

This reaction is pivotal for optimizing target binding affinity .

Quaternary Ammonium Salt Formation

Treatment with methyl iodide or other alkylating agents generates quaternary ammonium salts, enhancing water solubility:

Comparative Reactivity of Structural Analogs

The table below summarizes key reactions observed in structurally related compounds:

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous solutions (pH 7.4), with hydrolysis of the hydroxyl group occurring slowly over 24 hours. It is susceptible to enzymatic oxidation by cytochrome P450 isoforms, forming metabolites with reduced activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The indazole-piperidine scaffold is shared across several compounds, but substituent variations critically influence pharmacological properties:

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- Target Compound: The hydroxyl group in piperidin-4-ol may enhance solubility compared to non-polar analogs like phenylpyrimidinones .

- CDC7 Inhibitors: Pyrimidinone cores improve membrane permeability but require metabolic stabilization (e.g., replacing 4-hydroxyphenyl with indazole enhanced cellular potency) .

Target Selectivity

- CDC7 Inhibitors: Demonstrated nanomolar potency against CDC7 kinase, critical for DNA replication. Structural optimization reduced off-target effects .

- Target Compound: No kinase inhibition data available, but indazole derivatives often target ATP-binding pockets in kinases.

Key Research Findings

- CDC7 Inhibitors: SAR studies showed that indazole substitution at position 4 of pyrimidinone improved potency 10-fold compared to phenyl analogs .

- Thiazolidinone Hybrids: Compound 9 (IC₅₀: 1.2 µM) outperformed donepezil (IC₅₀: 0.03 µM) in acetylcholinesterase inhibition but with higher selectivity for amyloid-beta aggregation .

- Structural Limitations: The target compound’s methyl-piperidinol group may introduce metabolic instability (e.g., hydroxylation susceptibility), unlike sulfur-containing analogs (thiadiazoles) with longer half-lives .

Preparation Methods

Palladium-Catalyzed Coupling Reactions

One prominent method involves palladium-catalyzed coupling reactions, such as Heck or Suzuki-type reactions, to functionalize the indazole core and attach substituents. For example:

A Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and vinyl derivatives under Pd(OAc)2 catalysis, with ligands like tri-o-tolylphosphine, bases such as N,N-diisopropylethylamine, and solvents like DMF, yields functionalized indazole intermediates.

Sulfide-bridged indazole compounds are synthesized by coupling activated indazole derivatives with thiophenol derivatives, highlighting the versatility of Pd-catalyzed cross-coupling in indazole chemistry.

Asymmetric Hydrogenation for Chiral Center Installation

For chiral centers, especially on the piperidine ring, enantioselective catalytic hydrogenation is critical:

Rhodium-catalyzed asymmetric hydrogenation has been employed to install stereochemistry on indazolyl amino ester subunits, which are relevant intermediates for derivatives structurally similar to this compound.

Alternative biocatalytic processes have also been developed for stereoselective synthesis, providing advantages in selectivity and environmental impact.

Multi-Step Organic Synthesis

The overall synthetic route involves:

- Protection and deprotection steps for functional groups such as hydroxyl and amine moieties.

- Selective methylation of the piperidine nitrogen.

- Formation of the 4-hydroxy group on the piperidine ring.

- Final coupling of the indazole fragment at the 5-position to the piperidin-4-ol.

Reaction Conditions and Optimization

Research Findings and Process Development

The synthesis of this compound has been scaled to multikilogram quantities using convergent and stereoselective methods, demonstrating industrial feasibility.

Comparative studies of Rh-catalyzed versus biocatalytic asymmetric hydrogenation highlight trade-offs between catalyst cost, selectivity, and environmental impact.

Optimization of reaction parameters such as ligand choice, base, solvent, and temperature has been shown to significantly improve yields and purity of intermediates and final products.

Structural variations and substituent effects on the indazole ring influence coupling efficiency and biological activity, guiding synthetic modifications.

Summary Table of Preparation Methods

Q & A

Q. What safety protocols are essential when handling 4-(1H-Indazol-5-YL)-1-methyl-piperidin-4-OL in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS GHS classifications:

- Use P95/P1 respirators for particulate exposure and OV/AG/P99 filters for higher protection .

- Wear nitrile or neoprene gloves, chemically resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ensure fume hoods or local exhaust ventilation to minimize aerosol/dust formation .

- Store in sealed containers away from incompatible materials (e.g., strong oxidizers) at controlled room temperature .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase C18 columns and UV detection (λ = 254 nm) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H/C NMR to verify indazole and piperidine ring resonances .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and detect fragmentation patterns .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation .

- Maintain temperature between 2–8°C for long-term stability, as suggested for structurally similar piperidine derivatives .

- Avoid humidity to prevent hydrolysis of the piperidin-4-ol moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalytic Strategies : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for indazole-piperidine linkage, optimizing ligand (e.g., XPhos) and base (KCO) .

- Solvent Selection : Reflux in ethanol or toluene for 2–30 hours, monitoring progress via TLC (eluent: ethyl acetate/hexane 1:3) .

- Purification : Recrystallize from DMF/EtOH (1:1) or use silica gel chromatography (gradient elution) .

Q. What mechanistic insights are critical for understanding the reactivity of the piperidin-4-ol moiety in this compound?

- Methodological Answer :

- Steric Effects : The 1-methyl group hinders nucleophilic attack at the piperidine nitrogen, directing reactivity toward the hydroxyl group .

- Hydrogen Bonding : The –OH group participates in intramolecular H-bonding with the indazole nitrogen, stabilizing the conformation and influencing solubility .

- Oxidation Sensitivity : The tertiary alcohol is prone to dehydration under acidic conditions; stabilize via pH-controlled buffers (pH 6–8) during biological assays .

Q. How should researchers design experiments to assess the chronic toxicity of this compound in model organisms?

- Methodological Answer :

- Dose-Response Studies : Administer oral doses (0.1–100 mg/kg/day) to rodents over 90 days, monitoring organ weight changes and histopathology .

- OECD Guidelines : Follow Test No. 452 for chronic toxicity, including hematological, biochemical, and urinary biomarkers .

- Carcinogenicity Screening : Use Ames tests (with/without S9 metabolic activation) and micronucleus assays to evaluate mutagenic potential .

Q. How can conflicting data on the toxicological profile of this compound be resolved?

- Methodological Answer :

- Comparative Meta-Analysis : Aggregate data from OECD-compliant studies, prioritizing in vivo results over in silico predictions .

- Dose Standardization : Replicate experiments using identical dosing regimens (e.g., mg/kg vs. molarity) and vehicle controls (e.g., DMSO vs. saline) .

- Mechanistic Clarification : Conduct transcriptomic profiling (RNA-seq) to identify pathways affected by acute vs. chronic exposure .

Q. What strategies are effective for evaluating the binding affinity of this compound to target receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize purified receptors (e.g., GPCRs) on CM5 chips; measure association/dissociation rates at 25°C .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) in PBS buffer (pH 7.4) with 1% DMSO .

- Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., indazole binding to kinase ATP pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.